molecular formula C6H12Cl2N2OS B1373575 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride CAS No. 1189968-09-9

2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride

Cat. No.: B1373575
CAS No.: 1189968-09-9
M. Wt: 231.14 g/mol
InChI Key: ZWSMZUCIMNISHI-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride ( 1189968-09-9) is a dihydrochloride salt characterized by a thiazole ring linked to an ethanolamine moiety via a methylene bridge . With a molecular formula of C₆H₁₀N₂OS·2HCl and a molecular weight of 231.14 g/mol, this compound is supplied as a solid with a high purity level, typically ≥95% . The dihydrochloride salt form enhances the compound's stability and crystallinity, making it ideal for handling and storage in a research environment . This chemical serves as a versatile building block in organic synthesis , particularly for the construction of more complex thiazole-containing derivatives . The thiazole ring is a privileged structure in medicinal chemistry, found in various pharmaceuticals, agrochemicals, and functional materials . Its primary research applications include its use as a pharmaceutical intermediate and a key starting material in synthetic organic chemistry, medicinal chemistry, and the development of fine chemicals . In biological research, the compound's thiazole moiety is of interest due to its potential to interact with enzymes and proteins . Thiazole derivatives, in general, have been extensively studied and are known to exhibit a wide spectrum of biological activities , including antimicrobial, anti-inflammatory, and antiviral properties, making this compound a valuable scaffold for investigating new therapeutic agents . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use .

Properties

IUPAC Name

2-(1,3-thiazol-2-ylmethylamino)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS.2ClH/c9-3-1-7-5-6-8-2-4-10-6;;/h2,4,7,9H,1,3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSMZUCIMNISHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride typically involves nucleophilic substitution or reductive amination reactions where the thiazolylmethyl amine is coupled with an aminoethanol derivative, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

Specific Synthetic Routes

Reductive Amination Route
  • Starting materials: 1,3-thiazol-2-ylmethylamine and 2-aminoethanol.
  • Reaction conditions: The amine group of 1,3-thiazol-2-ylmethylamine is reacted with an aldehyde or ketone derivative of ethanol (such as 2-hydroxyacetaldehyde) under reductive amination conditions.
  • Catalysts and solvents: Commonly used catalysts include palladium or platinum on carbon under hydrogen atmosphere; solvents such as tetrahydrofuran (THF), acetonitrile, or 2-propanol are preferred.
  • Temperature and time: Reactions are typically conducted at mild temperatures (5°C to 30°C) for 2 to 8 hours to optimize yield and purity.
  • Salt formation: The free base is subsequently treated with hydrochloric acid to form the dihydrochloride salt, which enhances stability and crystallinity.

This method is supported by patent literature describing similar thiazole derivatives preparation, emphasizing the use of organic solvents like THF and bases to facilitate the reaction and improve product isolation.

Direct Amination and Salt Formation
  • Direct coupling: 1,3-thiazol-2-ylmethylamine can be directly reacted with 2-chloroethanol or related halogenated ethanol derivatives under basic conditions to form the aminoethanol linkage.
  • Base selection: Organic or inorganic bases such as triethylamine or sodium carbonate are used to neutralize the hydrochloric acid formed and drive the reaction forward.
  • Solvent: Polar aprotic solvents like acetonitrile or THF are preferred for better solubility and reaction control.
  • Isolation: The product is isolated as the dihydrochloride salt by treatment with excess hydrochloric acid and crystallization at controlled temperatures (0–30°C).

This approach is less common but noted for its straightforwardness and applicability in large-scale synthesis.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Solvent THF, acetonitrile, 2-propanol THF preferred for solubility and reaction control
Temperature 5°C to 30°C Mild conditions to prevent decomposition
Reaction time 2 to 8 hours Dependent on temperature and catalyst
Molar equivalents 1 to 2 equivalents Slight excess of amine or aldehyde for completeness
Base Triethylamine, sodium carbonate Used to neutralize acid and facilitate reaction
Crystallization temp. 0°C to 30°C Controlled to obtain pure dihydrochloride crystals

Purification and Characterization

  • Purification: The crude product is purified by crystallization from solvents such as ethanol or isopropanol after salt formation.
  • Characterization: Confirmed by melting point, molecular weight (approx. 231.15 g/mol), and spectroscopic methods (NMR, IR, MS).
  • Crystalline form: The dihydrochloride salt is preferred for its stability and ease of handling in pharmaceutical applications.

Research Findings and Industrial Relevance

  • The preparation methods emphasize environmentally preferable solvents and mild reaction conditions to minimize by-products and maximize yield.
  • The dihydrochloride salt form improves solubility and bioavailability, making it suitable for further pharmaceutical development.
  • Patents indicate the scalability of these methods with reproducible purity and yield, essential for industrial synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Solvents Conditions Advantages References
Reductive Amination 1,3-thiazol-2-ylmethylamine + aldehyde Pd/C, H2 THF, acetonitrile 5–30°C, 2–8 hours High selectivity, purity
Direct Amination 1,3-thiazol-2-ylmethylamine + 2-chloroethanol Base (TEA, Na2CO3) Acetonitrile, THF Mild temp, 2–6 hours Simple, scalable

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine in the ethanolamine chain undergoes acylation with reagents like acetic anhydride. This reaction typically occurs under mild acidic or basic conditions, forming stable amide derivatives.

Example Reaction :

Reagents/Conditions Product Reference
Acetic anhydride, pyridine, 60°CN-Acetyl-2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol

This transformation is critical for modifying the compound’s bioavailability and interaction with biological targets .

Nucleophilic Substitution Reactions

The thiazole ring’s nitrogen and sulfur atoms facilitate nucleophilic substitution, particularly at the 2-position. Chloropyrimidine derivatives react with the deprotonated amino group under basic conditions.

Example Reaction :

Reagents/Conditions Product Reference
4,6-Dichloropyrimidine, NaH, THF, r.t.Pyrimidine-substituted thiazole derivative

Sodium hydride (NaH) deprotonates the amine, enhancing nucleophilicity for attacking electrophilic chloropyrimidine .

Condensation with Aldehydes

The amino group participates in condensation reactions with aldehydes, forming Schiff bases or Mannich adducts. Formaldehyde reacts in the presence of acetic acid and acetic anhydride to generate methylene-bridged derivatives.

Example Reaction :

Reagents/Conditions Product Reference
Formaldehyde, AcOH, Ac₂O, 170°C (microwave)N-(Methylene)-2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol

This reaction expands the compound’s utility in synthesizing structurally complex molecules .

Oxidation and Reduction

Though not explicitly documented for this compound, thiazole rings generally undergo:

  • Oxidation : Using H₂O₂ or KMnO₄ to form sulfoxides or sulfones.

  • Reduction : NaBH₄ or LiAlH₄ converts thiazoles to thiazolidines .

Mechanistic Insights

  • Acylation : The amine attacks the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that collapses to release acetate .

  • Substitution : Deprotonation by NaH generates a strong nucleophile, which displaces chloride in chloropyrimidine via an SNAr mechanism .

  • Mannich Reaction : Formaldehyde acts as an electrophile, bridging the amine and acetylated intermediates .

Scientific Research Applications

Chemistry

2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Types of Reactions:

  • Oxidation: Can form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂).
  • Reduction: Converts into thiazolidine derivatives using reducing agents such as sodium borohydride (NaBH₄).
  • Substitution Reactions: The thiazole ring can undergo nucleophilic substitutions leading to various substituted thiazole derivatives.
Reaction TypeCommon ReagentsMajor Products
OxidationH₂O₂, KMnO₄Sulfoxides, sulfones
ReductionNaBH₄, LiAlH₄Thiazolidine derivatives
SubstitutionAmines, thiolsSubstituted thiazoles

Biology

In biological research, this compound has been investigated for its interactions with enzymes and proteins. The thiazole moiety is known for its ability to inhibit certain enzymes, which may have therapeutic implications.

Biological Activities:

  • Potential enzyme inhibition.
  • Modulation of protein-ligand interactions.

Case Study Example:
A study examining the enzyme inhibition properties of this compound showed that it effectively inhibited specific target enzymes involved in metabolic pathways. This suggests potential applications in drug development for metabolic disorders.

Industrial Applications

The compound is also utilized in the production of various industrial chemicals:

  • Dyes: As an intermediate in dye synthesis.
  • Biocides: Potential applications in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound can also interfere with cellular pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Dihydrochloride Derivatives

1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol Dihydrochloride (CAS: 921145-47-3)
  • Molecular Formula : C₇H₁₂N₂OS·2HCl
  • Molecular Weight : ~257.2 g/mol
  • Key Differences: The substitution of ethanol with propan-2-ol increases hydrophobicity (LogP: predicted higher than -0.74) and may reduce aqueous solubility compared to the target compound .
N-(1,3-Thiazol-2-ylmethyl)cyclopropanamine Dihydrochloride (CAS: 1185383-89-4)
  • Molecular Formula : C₇H₁₂N₂S·2HCl
  • Molecular Weight : ~241.2 g/mol
  • Reduced hydrogen-bonding capacity compared to ethanolamine derivatives .
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride (CAS: 921145-11-1)
  • Molecular Formula : C₆H₁₀N₂S·2HCl
  • Molecular Weight : ~215.1 g/mol
  • Key Differences : The 5-methyl substitution on the thiazole ring enhances lipophilicity (LogP: predicted higher) and may influence metabolic stability .

Heterocyclic Variants: Thiadiazole Derivatives

2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride (CAS: 1523571-16-5)
  • Molecular Formula : C₄H₉Cl₂N₃S
  • Molecular Weight : 202.11 g/mol
  • Key Differences: Replacement of thiazole with thiadiazole alters electronic properties and hydrogen-bonding patterns.

Pharmacologically Active Dihydrochlorides

Hydroxyzine Dihydrochloride (CAS: 2192-20-3)
  • Molecular Formula : C₂₁H₂₇ClN₂O₂·2HCl
  • Molecular Weight : 447.83 g/mol
  • Key Differences: A piperazine-containing antihistamine with significantly higher molecular weight and complex solubility profile (soluble in water, ethanol, and chloroform). Demonstrates the role of dihydrochloride salts in improving solubility for drug delivery .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) LogP Solubility Toxicity Key Structural Feature
Target Compound (1189968-09-9) C₆H₁₀N₂OS·2HCl 231.12 -0.74 Limited data (likely polar) IRRITANT Ethanolamine-thiazole linkage
1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol (921145-47-3) C₇H₁₂N₂OS·2HCl ~257.2 N/A Predicted lower aqueous solubility Not reported Propan-2-ol substitution
Hydroxyzine Dihydrochloride (2192-20-3) C₂₁H₂₇ClN₂O₂·2HCl 447.83 ~3.5 (est.) Soluble in water, ethanol, chloroform Approved drug Piperazine-ethanol backbone
2-(1,3,4-Thiadiazol-2-yl)ethanamine (1523571-16-5) C₄H₉Cl₂N₃S 202.11 N/A Likely polar due to dihydrochloride Not reported Thiadiazole ring

Research Findings and Implications

  • Hydrogen Bonding and Crystallography: The target compound’s ethanolamine group enables extensive hydrogen bonding, as analyzed via graph set theory . Tools like SHELX and ORTEP are critical for resolving such interactions in crystal structures .
  • Drug Design : Thiazole derivatives are favored in medicinal chemistry for their metabolic stability and hydrogen-bonding capacity. Modifications like cyclopropane (CAS: 1185383-89-4) or methyl-thiazole (CAS: 921145-11-1) fine-tune these properties .
  • Safety Considerations : Dihydrochloride salts generally enhance solubility but require careful toxicity profiling, as seen in hydroxyzine’s therapeutic use versus the irritant nature of the target compound .

Biological Activity

2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables and case studies.

  • Molecular Formula : C₆H₁₀N₂OS·2HCl
  • CAS Number : 1189968-09-9
  • Structure : The compound features a thiazole ring which is integral to its biological activity.

Synthesis

The synthesis typically involves the reaction of thiazole derivatives with ethanolamine under controlled conditions. Common solvents include ethanol or methanol, and purification methods such as recrystallization are employed to obtain the pure compound.

Enzyme Interaction

This compound interacts with various enzymes and proteins, leading to modulation of their activity. The thiazole moiety is known for its ability to inhibit certain enzymes, which can be beneficial in therapeutic contexts.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant efficacy in picrotoxin-induced convulsion models, demonstrating potential for treating epilepsy .

Case Studies

  • Antitumor Activity : A study indicated that thiazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, certain compounds demonstrated IC50 values lower than doxorubicin, a standard chemotherapeutic agent .
  • Antimicrobial Properties : Thiazole-containing compounds have been noted for their antibacterial and antifungal activities. Research has shown that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .

Table 1: Biological Activities of this compound

Activity TypeModel/Cell LineResultReference
AnticonvulsantPicrotoxin-induced convulsionsSignificant protection
AntitumorJurkat and A-431 cellsIC50 < Doxorubicin
AntimicrobialVarious bacterial strainsGrowth inhibition

Q & A

Q. What are the optimal synthetic routes for 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride, and how can reaction parameters be systematically optimized?

Methodology :

  • Stepwise synthesis : Begin with coupling 1,3-thiazole-2-carbaldehyde with ethanolamine under reductive amination conditions (e.g., NaBH₃CN in methanol at 0–25°C). Protonate the product with HCl to form the dihydrochloride salt .
  • Parameter optimization : Use Design of Experiments (DoE) to vary stoichiometry, temperature, and solvent polarity. Monitor yields via HPLC or LC-MS and characterize intermediates via FT-IR and NMR .

Q. How is the crystal structure of this compound validated, and what tools are essential for structural refinement?

Methodology :

  • X-ray crystallography : Collect intensity data using a single-crystal diffractometer. Employ SHELXL for refinement, applying constraints for hydrogen bonding and thermal displacement parameters .
  • Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries. Validate hydrogen-bonding networks using PLATON or Mercury .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodology :

  • Charge-transfer complexation : Use UV-Vis spectrophotometry (e.g., λmax = 254 nm) with iodine as a π-acceptor in acidic media. Validate via calibration curves (R² > 0.995) .
  • Chromatography : Optimize reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with diode-array detection. Compare retention times against certified reference standards .

Q. How do hydrogen-bonding patterns influence its solid-state properties?

Methodology :

  • Graph-set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R₂²(8) motifs). Use CrystalExplorer to map interaction energies and identify dominant synthons .
  • Thermal analysis : Correlate DSC/TGA data with hydrogen-bond strength to predict melting points and hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

Methodology :

  • Multi-method validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray data. Analyze discrepancies in torsion angles or bond lengths using SHELXL ’s weighting schemes .
  • Dynamic effects : Conduct variable-temperature crystallography to assess thermal motion artifacts .

Q. What strategies are effective for identifying and quantifying trace impurities in synthesized batches?

Methodology :

  • TLC-MS hyphenation : Use silica gel plates (ethanol:ammonia, 9:1) for separation, followed by ESI-MS for impurity identification. Quantify via densitometry with a detection limit of 0.1% .
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes. Monitor degradation products via UPLC-QTOF .

Q. How can crystallization conditions be optimized to control polymorphism or hydrate formation?

Methodology :

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (water, ethanol) solvents. Use POLYMAT software to predict solvent-dependent nucleation rates .
  • Seeding : Introduce pre-characterized seeds (e.g., Form I crystals) to direct crystallization toward desired polymorphs .

Q. What pharmacopeial standards apply to this compound’s purity and stability in pharmaceutical formulations?

Methodology :

  • ICH guidelines : Follow Q3C for residual solvents and Q6A for polymorphic control. Validate methods per USP <621> for chromatographic purity (e.g., NMT 0.5% total impurities) .
  • Stability studies : Conduct accelerated testing (40°C/75% RH for 6 months) and monitor degradation via NMR and XRD .

Q. How can computational modeling predict its interaction with biological targets (e.g., enzymes or receptors)?

Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to thiamine-dependent enzymes. Validate with MD simulations (NAMD/GROMACS) to assess binding free energies .
  • QSAR modeling : Derive descriptors (logP, polar surface area) to correlate structural features with activity .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Methodology :

  • Reaction kinetics : Use stopped-flow spectroscopy to study nucleophilic substitution at the thiazole ring. Isotope labeling (²H/¹³C) can track reaction pathways .
  • Structure-activity relationships : Synthesize analogs with modified thiazole substituents (e.g., chloro, methyl). Test inhibitory activity via enzyme assays (e.g., IC₅₀ determination) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride

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